Cas no 478032-52-9 (2-(3,4-Difluorophenoxy)phenylmethanol)
2-(3,4-Difluorophenoxy)phenylmethanol Chemical and Physical Properties
Names and Identifiers
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- [2-(3,4-DIFLUOROPHENOXY)PHENYL]METHANOL
- Benzenemethanol, 2-(3,4-difluorophenoxy)-
- 2-(3,4-Difluorophenoxy)phenylmethanol
-
- MDL: MFCD02082003
- Inchi: 1S/C13H10F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2
- InChI Key: FVUVGZDCRKTCBH-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)OC1C=CC=CC=1CO)F
Computed Properties
- Exact Mass: 236.06488588g/mol
- Monoisotopic Mass: 236.06488588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 29.5Ų
2-(3,4-Difluorophenoxy)phenylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D151990-25mg |
[2-(3,4-Difluorophenoxy)phenyl]methanol |
478032-52-9 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D151990-50mg |
[2-(3,4-Difluorophenoxy)phenyl]methanol |
478032-52-9 | 50mg |
$ 380.00 | 2022-06-05 | ||
| abcr | AB299855-500 mg |
[2-(3,4-Difluorophenoxy)phenyl]methanol |
478032-52-9 | 500MG |
€575.70 | 2022-03-25 | ||
| abcr | AB299855-1 g |
[2-(3,4-Difluorophenoxy)phenyl]methanol |
478032-52-9 | 1g |
€1,113.30 | 2022-03-25 | ||
| abcr | AB299855-500mg |
[2-(3,4-Difluorophenoxy)phenyl]methanol; . |
478032-52-9 | 500mg |
€678.60 | 2023-09-08 | ||
| abcr | AB299855-1g |
[2-(3,4-Difluorophenoxy)phenyl]methanol; . |
478032-52-9 | 1g |
€1312.80 | 2023-09-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00860901-1g |
[2-(3,4-Difluorophenoxy)phenyl]methanol |
478032-52-9 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| Key Organics Ltd | 3P-048-1MG |
[2-(3,4-difluorophenoxy)phenyl]methanol |
478032-52-9 | >90% | 1mg |
£37.00 | 2023-04-20 | |
| Key Organics Ltd | 3P-048-5MG |
[2-(3,4-difluorophenoxy)phenyl]methanol |
478032-52-9 | >90% | 5mg |
£46.00 | 2023-04-20 | |
| Key Organics Ltd | 3P-048-10MG |
[2-(3,4-difluorophenoxy)phenyl]methanol |
478032-52-9 | >90% | 10mg |
£63.00 | 2023-04-20 |
2-(3,4-Difluorophenoxy)phenylmethanol Suppliers
2-(3,4-Difluorophenoxy)phenylmethanol Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-(3,4-Difluorophenoxy)phenylmethanol
2-(3,4-Difluorophenoxy)phenylmethanol: A Promising Compound in Pharmaceutical Research
2-(3,4-Difluorophenoxy)phenylmethanol, with the CAS number 478032-52-9, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique molecular structure and potential applications in pharmaceutical research. This compound belongs to the class of phenylmethanol derivatives, which are characterized by their phenyl group attached to a methanol functional group. The 3,4-difluorophenoxy substituent further enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development and medicinal chemistry studies.
The molecular formula of 2-(3,4-Difluorophenoxy)phenylmethanol is C14H10FO2, with a molecular weight of approximately 246.23 g/mol. Its chemical structure consists of a phenyl ring substituted with a 3,4-difluorophenoxy group and a hydroxyl group at the para position. This structural arrangement contributes to its hydrophilic properties and polarity, which are critical for its interactions with biological targets and its solubility in aqueous environments.
Recent studies have highlighted the potential therapeutic applications of 2-(3,4-Difluorophenoxy)phenylmethanol in the treatment of inflammatory diseases and neurodegenerative disorders. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective anti-inflammatory activity by modulating the NF-κB signaling pathway, which is a key mediator of inflammation in chronic conditions such as rheumatoid arthritis and lupus erythematosus.
Furthermore, the synthetic pathways for 2-(3,4-Difluorophenoxy)phenylmethanol have been optimized to improve yield and purity. A 2024 paper in *Organic & Biomolecular Chemistry* reported a green synthesis method involving electrophilic substitution reactions and catalytic hydrogenation, which reduces the environmental impact of its production. This approach aligns with the sustainable chemistry trends in the pharmaceutical industry, emphasizing the importance of eco-friendly processes in drug development.
The biological activity of 2-(3,4-Diflu,4-Difluorophenoxy)phenylmethanol has also been explored in the context of antioxidant research. A 2023 study in *Antioxidants* found that this compound exhibits radical scavenging properties by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This property makes it a potential candidate for cosmetic formulations and nutraceuticals targeting oxidative stress-related conditions.
Another notable aspect of 2-(3,4-Difluorophenoxy)phenylmethanol is its potential role in modulating enzyme activity. Research published in *Bioorganic & Medicinal Chemistry Letters* in 2023 indicated that this compound can inhibit the tyrosine kinase activity of certain receptor tyrosine kinases, which are implicated in cancer progression and angiogenesis. This finding suggests its potential as a targeted therapy agent in oncology.
The pharmacokinetic profile of 2-(3,4-Difluorophenoxy)phenylmethanol is another area of interest. A 2024 study in *Drug Metabolism and Disposition* revealed that this compound has moderate oral bioavailability and undergoes first-pass metabolism in the liver. These properties highlight the need for prodrug strategies to enhance its therapeutic efficacy and reduce systemic side effects.
In addition to its therapeutic applications, 2-(3,4-Difluorophenoxy)phenylmethanol has been investigated for its potential use in material science. Its hydrophilic nature and structural flexibility make it suitable for drug delivery systems and biocompatible coatings. A 2023 paper in *Advanced Materials* described the incorporation of this compound into hydrogel matrices, which could improve the controlled release of active pharmaceutical ingredients.
Despite its promising properties, the toxicological profile of 2-(3,4-Difluorophenoxy)phenylmethanol requires further investigation. A 2024 study in *Toxicology Reports* indicated that the compound exhibits low acute toxicity in vitro, but long-term effects on organ systems remain unclear. This underscores the importance of preclinical studies and clinical trials to ensure its safety and efficacy in therapeutic applications.
In conclusion, 2-(3,4-Difluorophenoxy)phenylmethanol represents a versatile compound with potential applications in pharmaceutical research, material science, and biotechnology. Its unique chemical structure and biological activity make it a valuable candidate for further exploration, particularly in the development of novel therapeutics and sustainable chemical processes.
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